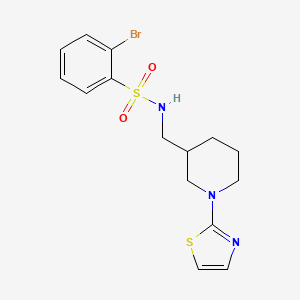
2-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a bromine atom, a thiazole ring, a piperidine ring, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The thiazole and piperidine rings would add a level of rigidity to the molecule, while the bromine atom and sulfonamide group could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the bromine atom could potentially be replaced by other groups in a substitution reaction . The sulfonamide group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could increase its solubility in water . The bromine atom could also influence its properties .Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Thiazole derivatives, including the compound , have been reported to exhibit significant analgesic and anti-inflammatory activities . This is particularly relevant in the development of new medications for pain relief and inflammation control .
Antitumor and Cytotoxic Activity
Some thiazole compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer. The structure of these compounds allows them to interact with cancer cells, potentially leading to new treatments for various types of cancer .
COX-2 Inhibitory Activity
The compound has shown fair COX-2 inhibitory activity, which is comparable to selective COX-2 inhibitors like celecoxib. This suggests its potential use in the treatment of conditions that benefit from COX-2 inhibition, such as certain types of pain and inflammation .
Anti-inflammatory and Ulcerogenic Index
Indole derivatives related to the compound have shown anti-inflammatory activities with a relatively low ulcerogenic index. This indicates a potential for developing safer anti-inflammatory drugs that do not cause as much gastrointestinal damage as current medications .
Antibacterial Efficacy
Thiazole compounds have been investigated for their antibacterial efficacy against a spectrum of microbiological species. The compound’s ability to inhibit bacterial growth could lead to new antibiotics or antiseptic agents .
Activity Against S. aureus
In a comparative study, a thiazole compound showed higher activity against S. aureus than ampicillin, a commonly used antibiotic. This highlights the potential for thiazole derivatives to be used in the fight against antibiotic-resistant bacteria .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing thiazole and imidazole moieties, have been found to interact with a variety of biological targets . These targets often play crucial roles in cellular processes, including signal transduction, gene expression, and enzymatic reactions.
Mode of Action
This can include binding to active sites, altering protein conformation, or interfering with substrate binding . The resulting changes can lead to alterations in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways . These can include pathways involved in cell growth and division, inflammation, and various disease processes. The downstream effects of these alterations can vary widely, depending on the specific pathways involved.
Pharmacokinetics
Compounds with similar structures have been shown to have a variety of pharmacokinetic properties . These can include varying degrees of absorption and distribution within the body, metabolism by various enzymes, and excretion through various routes. These properties can have a significant impact on the bioavailability of the compound, affecting its therapeutic efficacy and potential side effects.
Result of Action
Compounds with similar structures have been shown to have a variety of effects at the molecular and cellular level . These can include alterations in gene expression, changes in cellular signaling, and effects on cell growth and division. The specific effects can vary widely, depending on the specific targets and pathways involved.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds . These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy.
properties
IUPAC Name |
2-bromo-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S2/c16-13-5-1-2-6-14(13)23(20,21)18-10-12-4-3-8-19(11-12)15-17-7-9-22-15/h1-2,5-7,9,12,18H,3-4,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGAFPQYQQMYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


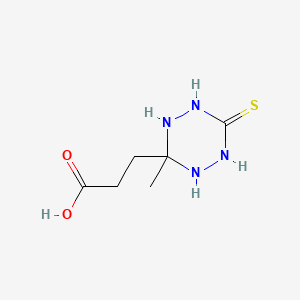
![N-[(3-Methylsulfonylphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2849016.png)
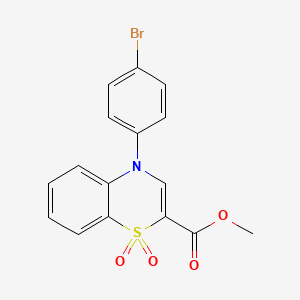
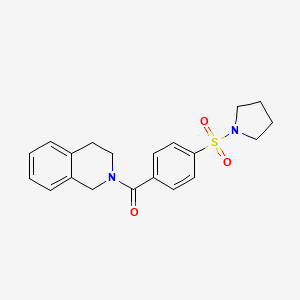
![N-(3-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2849019.png)
![2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2849020.png)
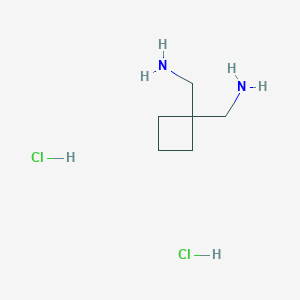

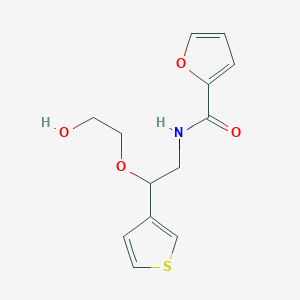
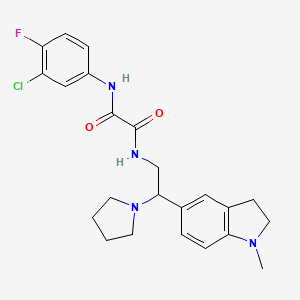
![2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B2849032.png)
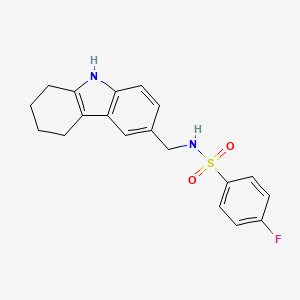
![(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2849034.png)